2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride
Overview
Description
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds and has shown promising results in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in the synthesis of various organic compounds. This inhibition leads to the accumulation of certain intermediates, which can then be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects:
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride has shown promising results in various biochemical and physiological studies. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride in lab experiments include its high purity, low toxicity, and ease of handling. However, this compound has certain limitations, such as its limited solubility in water and certain organic solvents. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride in scientific research. One potential direction is the synthesis of new heterocyclic compounds using this compound as a reagent. These compounds can be tested for their potential applications in various biochemical and physiological studies. Another potential direction is the development of new methods for the synthesis of 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride with higher yields and purity. This can improve the efficiency of its use in various experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Scientific Research Applications
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride has been extensively used in scientific research due to its potential applications in the synthesis of various organic compounds. This compound is commonly used as a reagent in the synthesis of various heterocyclic compounds, such as pyridine, pyrazole, and imidazole derivatives. These compounds have shown promising results in various biochemical and physiological studies, including anti-inflammatory, antioxidant, and anticancer activities.
properties
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c11-4-3-8-7-2-1-6(5-9-7)10(12)13;/h1-2,5,11H,3-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIFVGWHVYBSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride | |
CAS RN |
859776-98-0 | |
Record name | Ethanol, 2-[(5-nitro-2-pyridinyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859776-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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